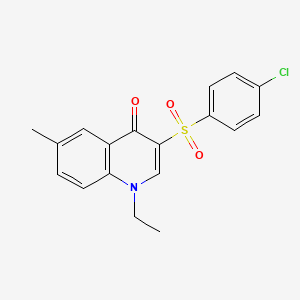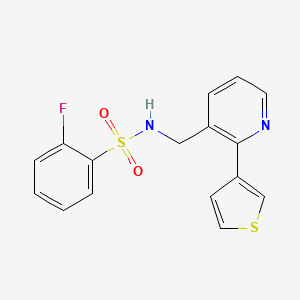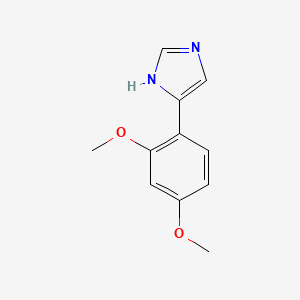
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide is a chemical compound with the molecular formula C19H16N2O6 and a molecular weight of 368.345. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide typically involves the reaction of 2,3-dimethoxybenzoyl chloride with benzofuran-2,3-dicarboxylic acid in the presence of a suitable base, such as triethylamine, to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide stands out due to its unique structural features and broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both therapeutic and environmental applications, making it a versatile candidate for further research and development.
Propriétés
IUPAC Name |
2-N-(2,3-dimethoxybenzoyl)-1-benzofuran-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-13-9-5-7-11(15(13)26-2)18(23)21-19(24)16-14(17(20)22)10-6-3-4-8-12(10)27-16/h3-9H,1-2H3,(H2,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMGPHNCPXAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC(=O)C2=C(C3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3-(benzyloxy)-1-(naphthalene-1-carbonyl)-1,2-dihydropyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)



![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)
![5-Ethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2719356.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)
![[5-(2-Methylcyclopropyl)furan-2-yl]methanamine](/img/structure/B2719358.png)

![2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2719361.png)
![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)

